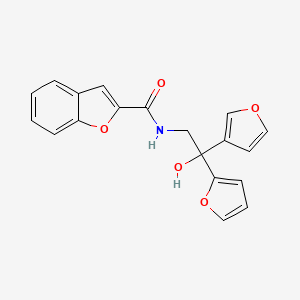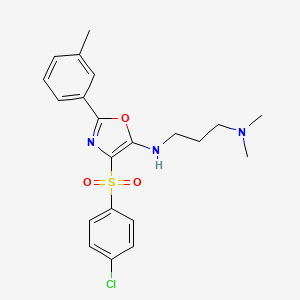
N1-(4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C21H24ClN3O3S and its molecular weight is 433.95. The purity is usually 95%.
BenchChem offers high-quality N1-(4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research involving similar structures focuses on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials. For example, the synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of antibiotics, involves multistep reactions that highlight the complexity and versatility of heterocyclic chemistries (Bagley et al., 2005).
Advanced Material Development
The synthesis of polyimides from unsymmetrical diamine containing triaryl imidazole pendant groups demonstrates the role of complex diamines in creating materials with excellent solubility and thermal stability, relevant for high-performance applications (Ghaemy & Alizadeh, 2009).
Catalytic Applications
Transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles offer a method to synthesize nitrogen-based heterocycles, showing the potential of using complex diamines and related structures as intermediates in catalytic processes (Anbarasan et al., 2014).
Molecular Probes Development
The synthesis and study of fluorescent solvatochromic dyes, including those with sulfonyl and oxazolyl groups, indicate potential applications in developing sensitive molecular probes for biological and chemical sensing (Diwu et al., 1997).
properties
IUPAC Name |
N-[4-(4-chlorophenyl)sulfonyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c1-15-6-4-7-16(14-15)19-24-21(20(28-19)23-12-5-13-25(2)3)29(26,27)18-10-8-17(22)9-11-18/h4,6-11,14,23H,5,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGJKSXHZDMHON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-((4-chlorophenyl)sulfonyl)-2-(m-tolyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

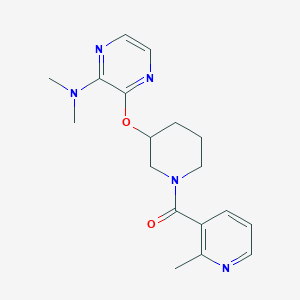
![N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405866.png)

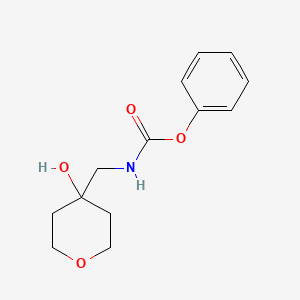
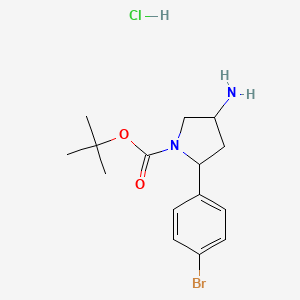
![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)
![3-methoxy-N-[3-[(3-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2405873.png)

![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)
![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)

